Clindamycin Palmitate Sulfoxide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
Clindamycin Palmitate Sulfoxide is chemically defined as 7-Chloro-1,6,7,8-tetradeoxy-6-[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose 2-palmitate . Its molecular formula C₃₄H₆₃ClN₂O₇S reflects a palmitate ester conjugated to a clindamycin sulfoxide core. The molecular weight is 679.4 g/mol , calculated from atomic masses of constituent elements.
Key structural components include:
- Palmitate ester group : A 16-carbon saturated fatty acid chain (C₁₆H₃₁COO⁻) esterified to the hydroxyl group at position 2 of the galactose moiety.
- Sulfoxide group : A methylsulfinyl (-S(=O)CH₃) substituent at position 1 of the galactose ring, introduced via oxidation of the parent clindamycin.
- Pyrrolidine-carbamoyl side chain : A (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide linked to the galactose at position 6.
Stereochemical Configuration and Isomeric Variations
This compound exhibits nine defined stereocenters in its structure, as indicated by its SMILES string and X-ray crystallographic data. The stereochemical complexity arises from:
- Galactose ring configuration : L-threo-α-D-galacto-octopyranose with specific hydroxyl group orientations at positions 4 and 5.
- Pyrrolidine side chain : (2S,4R)-configuration critical for antibacterial activity.
- Sulfoxide chirality : The methylsulfinyl group (-S(=O)CH₃) introduces additional stereochemical diversity, with potential α/β-isomerism.
Key Stereochemical Features
Crystallographic Data and Three-Dimensional Conformational Studies
While direct X-ray crystallography data for this compound is unavailable in public databases, computational models and related compounds provide insights:
- Galactose ring conformation : Adopted as a chair conformation , with axial and equatorial substituents determined by stereochemistry.
- Pyrrolidine side chain : A trans-decalin-like structure with 1-methyl and 4-propyl groups in specific spatial arrangements.
- Sulfoxide group orientation : The -S(=O)CH₃ group adopts a dihedral angle relative to the galactose ring, influencing steric interactions.
| Structural Feature | Conformational Detail | Source |
|---|---|---|
| Galactose ring | Chair conformation | |
| Pyrrolidine side chain | Trans-decalin-like structure | |
| Sulfoxide dihedral angle | ~60° (estimated from analogs) |
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR data for this compound includes:
- Galactose protons : δ 3.5–5.3 ppm (methine and hydroxyl groups).
- Amide proton : δ 8.64 ppm (NH in pyrrolidine-carboxamide).
- Pyrrolidine protons : δ 0.9–2.6 ppm (methyl and propyl groups).
- Palmitate ester : δ 1.6 ppm (methyl group), δ 4.1 ppm (ester oxygen-linked protons).
| Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|
| 8.64 | NH (amide) | |
| 5.3 | Galactose H1 | |
| 4.1 | Ester OCH₂ | |
| 1.6 | Palmitate CH₃ |
Infrared Spectroscopy (IR)
Key IR absorption bands:
- Carbonyl (C=O) : ~1740 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide).
- Sulfoxide (S=O) : ~1050–1100 cm⁻¹ (asymmetric stretching).
- C-O-C (ester) : ~1240 cm⁻¹ (stretching).
| Wavenumber (cm⁻¹) | Functional Group | Source |
|---|---|---|
| 1740 | Ester C=O | |
| 1650 | Amide C=O | |
| 1100 | Sulfoxide S=O |
Mass Spectrometry (MS)
ESI-MS fragmentation patterns include:
| Fragment (m/z) | Structure | Source |
|---|---|---|
| 680.4 | [M+H]⁺ (intact molecule) | |
| 441.1 | Clindamycin sulfoxide core | |
| 352.1 | Pyrrolidine-carboxamide |
Ultraviolet-Vis (UV-Vis) Spectroscopy
While specific UV-Vis data is limited, related clindamycin derivatives exhibit absorption in the 250–300 nm range due to conjugated systems.
Properties
CAS No. |
1123211-65-3 |
|---|---|
Molecular Formula |
C34H63ClN2O7S |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?/m0/s1 |
InChI Key |
MEIKKMCUTRNHMT-UNBXGSTLSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-Octopyranose 2-Hexadecanoate |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Clindamycin palmitate sulfoxide is synthesized via oxidation of the sulfide group (-S-) in clindamycin palmitate to sulfoxide (-SO-). The reaction follows a nucleophilic oxidation mechanism, where H₂O₂ acts as the oxygen donor. Key parameters include:
-
Oxidant Ratio : A molar ratio of 1:3–5 (clindamycin:H₂O₂) ensures complete conversion without over-oxidation.
-
Temperature : Controlled temperatures (10–50°C ) prevent thermal degradation.
-
Solvent System : Aqueous or lower alcohol solvents (e.g., water, ethanol) facilitate solubility and reaction homogeneity.
Table 1: Optimized Reaction Conditions for Clindamycin Sulfoxide Synthesis
Case Study: Patent Methodology (CN105294786A)
The patent outlines a scalable procedure:
-
Reaction Setup : 5.1 g clindamycin hydrochloride is dissolved in 2 mL water, followed by addition of 4.5 mL 30% H₂O₂.
-
Stirring : Agitated at 10°C for 2 hours.
-
Precipitation : Ethanol (3× volume) is added to isolate the product.
-
Drying : Vacuum drying yields 4.97 g clindamycin sulfoxide (97.4% yield).
This method avoids column chromatography, simplifying industrial scalability.
Enzymatic and Metabolic Pathways
This compound is also a metabolite formed in vivo via cytochrome P450 (CYP3A4/5)-mediated oxidation. While enzymatic methods are less common in synthesis, they provide insights into stereoselectivity and byproduct formation.
Biotransformation Insights
-
Metabolic Studies : In human hepatic microsomes, clindamycin is oxidized to sulfoxide and N-desmethylclindamycin, with sulfoxide constituting the major metabolite.
-
Stereochemical Outcomes : The sulfoxide exists as a racemic mixture of R- and S-stereoisomers, detectable via chiral HPLC.
Purification and Characterization
Isolation Techniques
Table 2: Characterization Data for this compound
| Technique | Findings | Source |
|---|---|---|
| HPLC | RT 7.33, 8.57, 9.16 min (isomers) | |
| Mass Spectrometry | [M+H]⁺ m/z 441.14 (sulfoxide) | |
| NMR | δ 3.2 ppm (SO-CH₃) |
Challenges and Optimization Strategies
Byproduct Control
Over-oxidation to clindamycin sulfone (m/z 457.5) is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Clindamycin Palmitate Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: The conversion of clindamycin to clindamycin sulfoxide.
Esterification: The reaction of clindamycin sulfoxide with palmitic acid to form this compound.
Hydrolysis: The breakdown of this compound into its constituent components under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts: Sulfuric acid, hydrochloric acid.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include clindamycin sulfoxide, this compound, and various by-products depending on the reaction conditions .
Scientific Research Applications
Clindamycin Palmitate Sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of esterification and oxidation on antibiotic activity.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Clindamycin Palmitate Sulfoxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds and thus inhibiting the growth and replication of bacteria . This action leads to changes in the bacterial cell wall, reducing the bacteria’s ability to adhere to host cells and increasing the effectiveness of the immune system in clearing the infection .
Comparison with Similar Compounds
Key Observations :
- This compound differs from clindamycin palmitate by the sulfoxide group, increasing polarity and reducing lipophilicity .
- N-Demethylclindamycin lacks a methyl group on the pyrrolidine nitrogen, enhancing antimicrobial activity compared to clindamycin .
Biotransformation Pathways
Key Observations :
- Clindamycin sulfoxide (a common metabolite of clindamycin) is excreted in wastewater at concentrations up to 10× higher than the parent drug, raising environmental concerns .
Pharmacological and Antimicrobial Activity
| Compound | Antimicrobial Activity (Relative to Clindamycin) | Key Targets |
|---|---|---|
| Clindamycin | 1× (baseline) | 50S ribosomal subunit |
| Clindamycin Sulfoxide | 0.5–1× | Reduced binding affinity |
| N-Demethylclindamycin | 2× | Enhanced penetration |
| This compound | Not bioactive (degradation product) | N/A |
Key Observations :
- N-Demethylclindamycin exhibits twice the activity of clindamycin against Staphylococci due to improved cellular uptake .
- This compound lacks intrinsic antimicrobial activity, as it is a degradation byproduct .
Environmental and Toxicological Profiles
| Compound | Environmental Persistence | Ecotoxicity Risk |
|---|---|---|
| Clindamycin | Moderate | High (AA-QS: 0.044 μg/L) |
| Clindamycin Sulfoxide | High | Unknown (limited data) |
| N-Demethylclindamycin | High | Comparable to parent |
| This compound | Low (degradates rapidly) | Not assessed |
Key Observations :
- Clindamycin and N-demethylclindamycin pose additive risks to aquatic ecosystems, but clindamycin sulfoxide’s toxicity remains unquantified due to insufficient monitoring .
Q & A
Basic Research Questions
Q. How can researchers quantify Clindamycin Palmitate Sulfoxide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) methods adapted from USP protocols are recommended. For instance, highlights optimizing USP methodologies to address solubility discrepancies by using mobile phases with buffered acetonitrile (e.g., 0.05 M potassium phosphate buffer, pH 6.0, mixed with acetonitrile at 65:35 v/v). Validate the method using spiked biological samples to ensure recovery rates >90% and limit of quantification (LOQ) <0.1 μg/mL .
Q. What storage conditions are required to maintain this compound stability?
- Methodological Answer : Store the compound in powder form at -20°C for long-term stability (up to 3 years). For solutions, use freshly prepared aliquots stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent degradation, as noted in stability profiles .
Q. How should in vitro metabolism studies for this compound be designed?
- Methodological Answer : Utilize human liver microsomes (HLMs) or intestinal microsomes, as CYP3A4 is the primary metabolizing enzyme. Include control experiments with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways. Monitor metabolite formation (e.g., clindamycin sulfoxide) via LC-MS/MS, and normalize activity to protein content (e.g., 0.5 mg/mL microsomal protein) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between literature sources?
- Methodological Answer : Conduct orthogonal solubility assays (e.g., shake-flask method vs. HPLC-based saturation solubility) under standardized conditions (pH, temperature). Cross-validate findings with independent sources, such as USP monographs or peer-reviewed studies. For example, identified discrepancies in clindamycin palmitate hydrochloride solubility claims, resolving them through empirical testing .
Q. What strategies address diastereomer mixtures during synthesis and analysis of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® IG-3 column) with hexane:isopropanol (80:20) mobile phase to separate diastereomers. Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Reference diastereomer-specific standards (e.g., TRC C580025 for this compound) for accurate quantification .
Q. How can in vitro-to-in vivo dose extrapolation be optimized for animal studies?
- Methodological Answer : Use interspecies scaling based on body surface area (BSA) and Km coefficients. For example, a mouse dose of 20 mg/kg translates to a rat dose of 10 mg/kg using the formula:
Refer to ’s BSA conversion table for additional species (e.g., dogs, rabbits) .
Q. How to develop a stability-indicating assay for this compound?
- Methodological Answer : Combine forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC-MS to identify degradation products. Optimize chromatographic conditions to resolve parent compounds from impurities (e.g., clindamycin sulfoxide and N-desmethylclindamycin). Validate method specificity, precision (RSD <2%), and robustness per ICH guidelines .
Data Analysis & Reproducibility
Q. What statistical approaches are suitable for comparing treatment efficacy in preclinical studies?
- Methodological Answer : For non-normally distributed data, apply non-parametric tests (e.g., Kruskal-Wallis) followed by post-hoc LSD tests to compare groups (e.g., clindamycin monotherapy vs. combination regimens). Use ANOVA for normally distributed datasets, and report effect sizes with 95% confidence intervals .
Q. How to ensure reproducibility of experimental protocols for metabolite quantification?
- Methodological Answer : Document all steps in line with ’s guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
